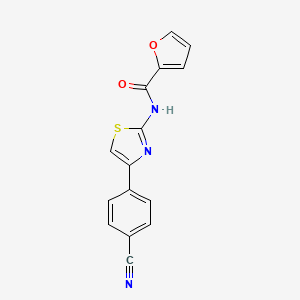

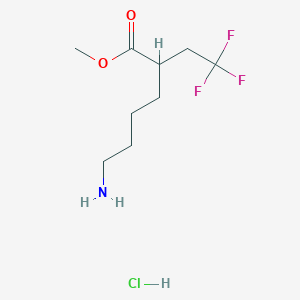

N-(4-(4-cyanophenyl)thiazol-2-yl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-(4-cyanophenyl)thiazol-2-yl)furan-2-carboxamide” is a compound that belongs to the class of thiazole-ring-bearing compounds . Thiazoles are aromatic five-membered heterocycles that contain nitrogen and sulfur heteroatoms . They play an important role in medicinal chemistry due to their extensive applications .

Synthesis Analysis

The synthesis of thiazole-based compounds often involves the reaction of the corresponding hydrazide with different aldose sugars . The heterocyclization of the formed hydrazones affords the derived acyclic nucleoside analogues .Molecular Structure Analysis

The molecular structure of thiazole-based compounds can be characterized by elemental analysis and IR, 1H NMR, and 13C NMR spectroscopy . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The chemical reactions of thiazole-based compounds can be measured using various techniques. For instance, the absorbance of the final reaction can be measured at 570 nm using a UV spectrophotometer .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique

Synthesis and Molecular Characterization

A study by Cakmak et al. (2022) synthesized and characterized a thiazole-based heterocyclic amide, similar to N-(4-(4-cyanophenyl)thiazol-2-yl)furan-2-carboxamide, focusing on its antimicrobial activity. The compound was characterized through elemental analysis, IR, 1H NMR, and 13C NMR spectroscopy, and its molecular and electronic structures were investigated using X-ray diffraction and density functional theory (DFT) modelling. This study highlights the compound's potential pharmacological applications due to its antimicrobial activity against various microorganisms (Cakmak et al., 2022).

Biological Activity and Potential Applications

- Antimicrobial Activity: The compound demonstrated significant antimicrobial activity against both Gram-negative and Gram-positive bacteria as well as fungi, suggesting its potential for further study in pharmacological and medical applications due to its broad-spectrum antibacterial properties (Cakmak et al., 2022).

- Imaging of Microglia: Horti et al. (2019) explored a derivative of the compound for PET imaging of microglia by targeting the macrophage colony-stimulating factor 1 receptor (CSF1R), indicating its utility in studying neuroinflammation and the immune environment of central nervous system malignancies. This application underscores the compound's potential in neuroscientific research and its contribution to developing therapeutics for neuroinflammation (Horti et al., 2019).

Mécanisme D'action

Target of Action

Similar compounds have been studied and found to have antimicrobial and antiproliferative activities . The vascular endothelial growth factor receptor-2 (VEGFR-2) has been identified as a potential molecular target .

Mode of Action

It is known that thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . Molecular docking studies have been carried out to study the binding mode of similar active compounds with receptors .

Biochemical Pathways

Similar compounds have been found to have antimicrobial and antiproliferative activities, suggesting that they may affect pathways related to microbial growth and cell proliferation .

Result of Action

The compound has been synthesized and investigated for its antimicrobial activity . The compound showed good antimicrobial activity against eight tested microorganisms . This suggests that the compound merits further study for potential pharmacological and medical applications .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

It has been shown to exhibit antimicrobial activity, indicating that it may interact with enzymes, proteins, and other biomolecules involved in microbial growth and survival .

Cellular Effects

Given its antimicrobial activity, it is likely that it influences cell function in a way that inhibits microbial growth .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .

Propriétés

IUPAC Name |

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3O2S/c16-8-10-3-5-11(6-4-10)12-9-21-15(17-12)18-14(19)13-2-1-7-20-13/h1-7,9H,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCIPYTRODXOJFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-methyl 2-(2-((5-chloro-2-nitrobenzoyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate](/img/structure/B2935524.png)

![2-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2935525.png)

![5-Fluoro-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid](/img/structure/B2935529.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-phenylimidazo[1,2-b]pyridazin-6-yl)sulfanylacetamide](/img/structure/B2935531.png)

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)oxolane-3-carboxylic acid](/img/structure/B2935532.png)

![2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/no-structure.png)

![2-Methylbutyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2935536.png)

![Tert-butyl 2-(2-chloropyrimidin-4-yl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2935541.png)